molecular formula La2O3 B073253 Lanthanum(III) oxide CAS No. 1312-81-8

Lanthanum(III) oxide

Cat. No. B073253
CAS RN: 1312-81-8
M. Wt: 325.809 g/mol
InChI Key: MRELNEQAGSRDBK-UHFFFAOYSA-N
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Patent
US04464539

Procedure details

Zirconium oxychloride (ZrOCl2.8H2O) (36.1 g, 0.112 mole) was dissolved in 50 ml of water. Separately, monosodium phosphate (NaH2PO4.2H2O) (156 g, 1 mole) was dissolved in 200 ml of 3 N hydrochloric acid followed by heating the resulting solution to 80° C. The former solution was then added to the latter solution with stirring to form a white precipitate. After continuing the stirring for a further one hour, the white precipitate was thoroughly water-washed by the decantation method, after which it was filtrably separated and washed in water. After drying the white precipitate at 120° C., it was calcined in air at 400° C., and thereafter molded into granules of 10-16-mesh size to prepare a Zr(HPO4)2 catalyst. Next, lanthanum oxide (La2O3) (0.065 mole) was completely dissolved in an aqueous nitric acid solution, after which the resulting solution was concentrated by heating to prepare lanthanum nitrate, to which 400 cc of water was added to form an aqueous lanthanum nitrate solution. When 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added to the aqueous lanthanum nitrate solution, a white precipitate formed. The precipitate thus obtained was stirred at 80° C. for one hour, after which it was thoroughly washed in water. The precipitate was separated by filtration, water-washed and dried at 120° C. The white precipitate was then calcined in a stream of air at 400° C. for 6 hours. The calcined product was then molded into granules of 10-16-mesh size to prepare a LaPO4 catalyst.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.065 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
36.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(O)(O)([O-])=O.[Na+].[O-2].[La+3:8].[O-2].[O-2].[La+3].[N+:12]([O-:15])([OH:14])=[O:13]>O.Cl.O(Cl)Cl.[Zr]>[N+:12]([O-:15])([O-:14])=[O:13].[La+3:8].[N+:12]([O-:15])([O-:14])=[O:13].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1,2.3.4.5.6,10.11,12.13.14.15|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
P(=O)([O-])(O)O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.065 mol
Type
reactant
Smiles
[O-2].[La+3].[O-2].[O-2].[La+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
36.1 g
Type
catalyst
Smiles
O(Cl)Cl.[Zr]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The former solution was then added to the latter solution
CUSTOM
Type
CUSTOM
Details
to form a white precipitate
CUSTOM
Type
CUSTOM
Details
stirring for a further one hour
Duration
1 h
WASH
Type
WASH
Details
washed by the decantation method
CUSTOM
Type
CUSTOM
Details
after which it was filtrably separated
WASH
Type
WASH
Details
washed in water
CUSTOM
Type
CUSTOM
Details
After drying the white precipitate at 120° C.
CUSTOM
Type
CUSTOM
Details
was calcined in air at 400° C.
CUSTOM
Type
CUSTOM
Details
to prepare a Zr(HPO4)2 catalyst
CONCENTRATION
Type
CONCENTRATION
Details
after which the resulting solution was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
to prepare lanthanum nitrate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.